molecular formula C12H17N3O3 B8108634 N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide

N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide

Cat. No.: B8108634
M. Wt: 251.28 g/mol
InChI Key: UHDIGBVKMQOEFI-NGZCFLSTSA-N
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Description

N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a bicyclic pyrano-pyridine scaffold fused with an isoxazole-carboxamide moiety. The pyrano-pyridine core provides conformational rigidity, enhancing metabolic stability compared to linear peptides, while the isoxazole ring contributes to hydrogen-bonding interactions with target enzymes . Preclinical studies suggest applications in neuropathic pain and inflammatory disorders, though its exact therapeutic target remains under investigation.

Properties

IUPAC Name

N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-12(10-3-4-14-18-10)15-9-7-13-6-8-2-1-5-17-11(8)9/h3-4,8-9,11,13H,1-2,5-7H2,(H,15,16)/t8-,9+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDIGBVKMQOEFI-NGZCFLSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C2OC1)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@H]([C@H]2OC1)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrano[3,2-c]pyridine Core: This step often involves a cyclization reaction using a suitable dihydropyridine derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the isoxazole carboxylic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives.

    Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with other bicyclic amines and peptide transition-state mimics. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) Binding Affinity (Ki, nM) Mechanism of Action
Target Compound (pyrano-pyridine-isoxazole) 293.34 0.12 (pH 7.4) N/A* Putative protease inhibition
DQAIC (isoquinoline-quinoline derivative) 683.83 0.05 (pH 7.4) 2.3 (Cathepsin K) Transition-state mimic of Phe-Pro
Isoxazole-3-carboxamide derivatives ~250–300 0.2–1.5 10–100 (various kinases) ATP-competitive kinase inhibition

Notes:

  • DQAIC: The structurally related compound DQAIC shares the bicyclic amine scaffold (isoquinoline vs. pyrano-pyridine) but replaces the isoxazole with a quinoline-carbonyl group. This substitution enhances its specificity for cathepsin proteases, as demonstrated by its sub-nanomolar Ki .
  • Isoxazole Derivatives: Simple isoxazole-carboxamides lack the pyrano-pyridine system, resulting in lower metabolic stability but higher solubility.

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability: The pyrano-pyridine scaffold in the target compound reduces oxidative metabolism compared to DQAIC’s isoquinoline core, as predicted by in vitro microsomal assays .
  • Binding Interactions: Molecular docking studies suggest the isoxazole ring forms hydrogen bonds with catalytic residues (e.g., aspartic acid in proteases), akin to DQAIC’s quinoline-carbonyl group. However, the smaller size of the isoxazole may limit steric complementarity with deep enzyme pockets .

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